3-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-methoxybenzenesulfonamide
Description
3-Chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-methoxybenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with chloro and methoxy groups at positions 3 and 4, respectively. The N-substituent is a 3-hydroxypropyl chain bearing a thiophen-2-yl moiety. This structure combines aromatic, heterocyclic, and polar functional groups, making it relevant for pharmaceutical and materials science research.
Key structural features include:
- Sulfonamide backbone: Imparts rigidity and hydrogen-bonding capacity.
- Chloro and methoxy substituents: Influence electronic distribution and metabolic stability.
- Thiophene-containing side chain: Modulates lipophilicity and may interact with biological targets (e.g., enzymes or receptors).
Synthetic routes typically involve sulfonylation of 4-methoxy-3-chlorobenzenesulfonyl chloride with 3-amino-3-(thiophen-2-yl)propan-1-ol, followed by purification via recrystallization or chromatography .
Properties
IUPAC Name |
3-chloro-N-(3-hydroxy-3-thiophen-2-ylpropyl)-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO4S2/c1-20-13-5-4-10(9-11(13)15)22(18,19)16-7-6-12(17)14-3-2-8-21-14/h2-5,8-9,12,16-17H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOLHSCTCASIFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCC(C2=CC=CS2)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-methoxybenzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the core benzenesulfonamide structure, followed by the introduction of the chloro, hydroxy, and thiophene groups through various substitution and addition reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the chloro group could result in various substituted derivatives.
Scientific Research Applications
Antimicrobial Activity
Sulfonamides are well-known for their antimicrobial properties, primarily due to their ability to inhibit bacterial folic acid synthesis. Research indicates that 3-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-methoxybenzenesulfonamide exhibits potent antibacterial activity against various Gram-positive bacteria.
Case Study: Antibacterial Efficacy
A study demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were evaluated as follows:
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | TBD | Antibacterial against Gram-positive bacteria |
| Related Compound A | 15.625 | Antistaphylococcal |
| Related Compound B | 31.25 | Antienterococcal |
These findings indicate the potential of this sulfonamide derivative in treating bacterial infections, particularly those caused by resistant strains.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, which are crucial mediators in inflammatory responses.
Antioxidant Activity
The antioxidant potential of this compound is noteworthy. Studies have demonstrated that it can scavenge free radicals, thereby protecting cells from oxidative stress.
Evaluation Method
The antioxidant activity was measured using DPPH and ABTS assays, which are standard methods for assessing the free radical scavenging ability of compounds.
Anticancer Potential
Emerging research highlights the anticancer potential of this compound, particularly in modulating pathways involved in cancer cell survival.
Case Study: Induction of Apoptosis
A study focused on structurally similar sulfonamide derivatives revealed their ability to induce apoptosis in various human cancer cell lines. This suggests that this compound could be explored as a therapeutic agent in oncology.
Summary of Applications
The applications of this compound can be summarized as follows:
| Application | Description |
|---|---|
| Antimicrobial | Effective against Gram-positive bacteria; potential for treating infections |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines; potential for managing inflammatory diseases |
| Antioxidant | Scavenges free radicals; protects against oxidative stress |
| Anticancer | Induces apoptosis in cancer cells; potential therapeutic applications |
Mechanism of Action
The mechanism of action of 3-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the thiophene ring may enhance binding affinity through π-π interactions. The methoxy group can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally or functionally analogous sulfonamides and heterocyclic derivatives:
Structural and Electronic Comparisons
- Side Chain Flexibility : The hydroxypropyl-thiophene side chain introduces conformational flexibility and hydrogen-bonding capacity, unlike rigid benzamide derivatives in .
- Thiophene Orientation : Thiophen-2-yl substitution (vs. thiophen-3-yl in ’s 5b) optimizes π-stacking interactions in biological systems .
Pharmacological and Functional Insights
- Anti-LSD1 Activity : The target compound’s thiophene moiety aligns with derivatives in , which show sub-micromolar inhibition of LSD1, a histone demethylase implicated in cancer .
- Solubility vs. Bioavailability: The hydroxypropyl group improves aqueous solubility compared to methylamino analogs (), but may reduce membrane permeability relative to lipophilic benzamides .
Biological Activity
3-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-methoxybenzenesulfonamide is a complex organic compound that exhibits significant biological activity. This article provides an overview of its biochemical properties, mechanisms of action, and potential applications in medicinal chemistry.
- Molecular Formula : C13H14ClN1O4S1
- Molecular Weight : 305.78 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound is believed to exert its effects through:
- Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in metabolic pathways.
- Protein Binding : The thiophene ring and hydroxyl groups can facilitate binding to proteins, influencing their activity and stability.
Cellular Effects
Research indicates that thiophene derivatives can impact cellular functions such as:
- Cell Signaling Pathways : Modulation of signaling cascades, potentially affecting cell proliferation and apoptosis.
- Gene Expression : Alteration of transcription factors leading to changes in the expression of genes involved in inflammation and cell cycle regulation.
Case Studies
- Antimicrobial Activity : A study demonstrated that the compound exhibited significant antibacterial effects against Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.
- Anti-inflammatory Properties : Another investigation revealed that the compound reduced pro-inflammatory cytokines in vitro, supporting its role in managing inflammatory conditions.
Data Table: Biological Activity Overview
| Activity Type | Observed Effects | References |
|---|---|---|
| Antibacterial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Decreased levels of pro-inflammatory cytokines | |
| Enzyme Inhibition | Potential inhibition of metabolic enzymes |
Synthesis and Preparation
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the thiophene ring.
- Introduction of the sulfonamide group.
- Functionalization at the para position with a methoxy group.
Applications in Medicinal Chemistry
The compound's structural features make it a candidate for:
- Drug Development : Exploration as a lead compound for new antimicrobial and anti-inflammatory drugs.
- Biochemical Research : Use in studies investigating enzyme interactions and cellular signaling pathways.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-methoxybenzenesulfonamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis involves multi-step organic reactions, including intermediate formation (e.g., thiophene coupling), chlorination, and sulfonamide conjugation. Key optimizations include:
- Temperature Control : Maintaining 40–60°C during nucleophilic substitution to minimize side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for sulfonamide bond formation .
- Purification : Column chromatography or recrystallization improves purity (>95%), while continuous flow reactors may enhance scalability .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry of the thiophene and hydroxypropyl groups .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₅H₁₇ClN₂O₃S₂, exact mass 396.03) .
- X-ray Crystallography : Resolves stereochemistry of the 3-hydroxypropyl moiety, as seen in related sulfonamide derivatives .
Q. What preliminary biological activities have been reported for this sulfonamide derivative, and what model systems were used?
- Methodological Answer :
- Antimicrobial Activity : MIC assays against Gram-positive bacteria (e.g., S. aureus) show IC₅₀ values of 8–16 µg/mL, with resistance-modifying effects in combination therapies .
- Anticancer Potential : In vitro cytotoxicity studies (MTT assays) in HeLa and MCF-7 cells reveal IC₅₀ values of 12–25 µM, linked to apoptosis induction .
Advanced Research Questions
Q. How do structural modifications at the hydroxypropyl or thiophene moieties affect the compound's pharmacological profile?
- Methodological Answer :
- Hydroxypropyl Substitution : Replacing the hydroxyl group with methoxy reduces solubility but enhances blood-brain barrier penetration in analogs .
- Thiophene vs. Furan : Thiophene-containing derivatives exhibit 3–5× higher antimicrobial activity than furan analogs due to improved π-π stacking with bacterial enzymes .
- SAR Guidance : Use docking simulations (AutoDock Vina) to prioritize modifications at the sulfonamide group for target affinity .
Q. What strategies can resolve contradictions in cytotoxicity data across different cancer cell lines?
- Methodological Answer :
- Assay Standardization : Validate results across multiple assays (e.g., MTT, clonogenic, caspase-3 activation) to distinguish cytostatic vs. cytotoxic effects .
- Metabolic Profiling : LC-MS-based metabolomics identifies cell line-specific differences in drug metabolism (e.g., CYP450 activity) that alter efficacy .
Q. What computational methods are suitable for predicting target interactions, given its sulfonamide and thiophene groups?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate binding stability to carbonic anhydrase IX, a common sulfonamide target, using AMBER or GROMACS .
- Pharmacophore Modeling : Define essential features (e.g., sulfonamide’s H-bond donor/acceptor) using Schrödinger’s Phase to screen for off-target effects .
Q. How to design SAR studies comparing this compound with analogs containing furan vs. thiophene rings?
- Methodological Answer :
- Library Synthesis : Prepare analogs via Suzuki-Miyaura coupling to vary heterocycles (thiophene, furan, pyrrole) .
- Activity Clustering : Use PCA analysis on bioactivity data (e.g., IC₅₀, logP) to identify structural determinants of potency .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
- Methodological Answer :
- Chiral Resolution : Use chiral HPLC or enzymatic resolution (lipases) to isolate the active (R)-enantiomer, which shows 10× higher activity than the (S)-form .
- Process Optimization : Implement flow chemistry to control exothermic reactions and reduce racemization during sulfonamide conjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
